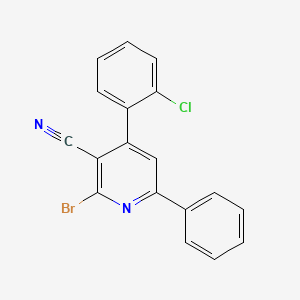
2-Bromo-4-(2-chlorophenyl)-6-phenylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-(2-chlorophenyl)-6-phenylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(2-chlorophenyl)-6-phenylnicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Coupling Reactions: The formation of the final compound through coupling reactions involving the brominated and chlorinated intermediates.
The reaction conditions for these steps often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-4-(2-chlorophenyl)-6-phenylnicotinonitrile may involve large-scale reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common. This ensures consistent product quality and efficient production rates.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(2-chlorophenyl)-6-phenylnicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium acetate and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-4-(2-chlorophenyl)-6-phenylnicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-4-(2-chlorophenyl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-(2-chlorophenyl)-6-methylnicotinonitrile
- 2-bromo-4-(2-chlorophenyl)-6-ethylnicotinonitrile
- 2-bromo-4-(2-chlorophenyl)-6-propylnicotinonitrile
Uniqueness
2-bromo-4-(2-chlorophenyl)-6-phenylnicotinonitrile is unique due to the presence of both bromine and chlorine atoms, as well as the phenyl group, which confer distinct chemical properties. These features make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C18H10BrClN2 |
|---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
2-bromo-4-(2-chlorophenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H10BrClN2/c19-18-15(11-21)14(13-8-4-5-9-16(13)20)10-17(22-18)12-6-2-1-3-7-12/h1-10H |
InChI Key |
BOSNNZZDOIRXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















